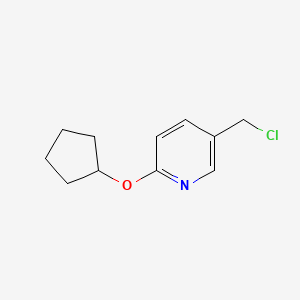
5-(Chloromethyl)-2-cyclopentyloxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a chemical compound includes its IUPAC name, other names, and its structural formula. The structure can often be found in chemical databases .
Synthesis Analysis
The synthesis of a compound can be found in the chemical literature, particularly in journals dedicated to synthetic chemistry . The synthesis usually involves a series of chemical reactions, starting from readily available starting materials.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including NMR, IR, and mass spectrometry. Crystallographic methods can provide detailed three-dimensional structures .Chemical Reactions Analysis
Information about the chemical reactions involving the compound can be found in the chemical literature. This includes reactions in which the compound is a reactant, a product, or a catalyst .Physical And Chemical Properties Analysis
Physical and chemical properties include melting point, boiling point, solubility, optical activity, and reactivity. These can be found in chemical databases or determined experimentally .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Medicinal Chemistry
CMCP serves as a versatile building block in organic synthesis. Its chloromethyl group allows for functionalization, making it valuable for creating more complex molecules. Researchers have explored its use in the synthesis of pharmaceutical compounds, including neonicotinoids . Additionally, CMCP derivatives may exhibit bioactivity, making them relevant in drug discovery.
Cross-Linked Polymer Materials
Hyper cross-linked polymers (HCPs) are porous materials with high surface areas and excellent adsorption properties. CMCP can be incorporated into HCPs, enhancing their reactivity and stability. These materials find applications in water treatment, gas storage, supercapacitors, and catalysis . The synthesis of HCPs involves Friedel-Craft reactions, post-crosslinking, and direct poly-condensation reactions.
Hydrophobic Analog of Biomass-Derived 5-(Hydroxymethyl)furfural (HMF)
CMCP is a hydrophobic analog of HMF, a renewable chemical intermediate. Unlike HMF, CMCP exhibits superior thermal and hydrolytic stability, simplifying isolation and purification. Researchers have explored its potential in supplanting HMF in derivative chemistry . The halogenated nature of CMCP allows for direct production from biomass.
Deep Eutectic Solvent (DES)-Assisted Synthesis
CMCP can be synthesized from sugars using metal chlorides as catalysts in DES. This green approach offers an alternative to petroleum-based processes. AlCl3·6H2O has been identified as an effective catalyst for CMCP production .
Derivatives and Analogues
Beyond CMCP, other derivatives of HMF, such as 5-(bromomethyl)furfural (BMF), 5-(formyloxymethyl)furfural (FMF), and 5-(acetoxymethyl)furfural (AMF), have been investigated. These compounds exhibit diverse properties and applications, including hydrophobicity and stability .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(chloromethyl)-2-cyclopentyloxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-7-9-5-6-11(13-8-9)14-10-3-1-2-4-10/h5-6,8,10H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHWEFSBJAZBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1250546-74-7 |
Source


|
| Record name | 5-(chloromethyl)-2-(cyclopentyloxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2826560.png)

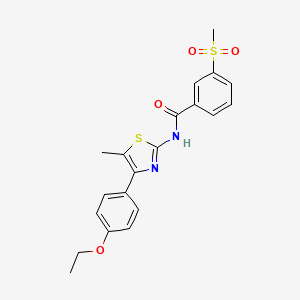
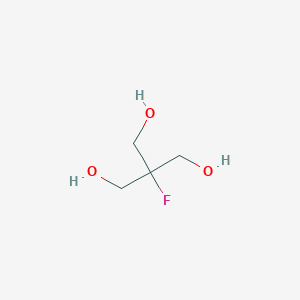

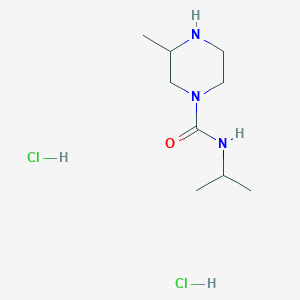
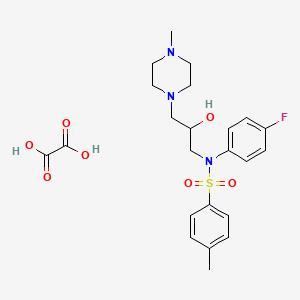
![Tert-butyl 4-(methoxymethyl)-4-[(prop-2-enoylamino)methyl]piperidine-1-carboxylate](/img/structure/B2826569.png)

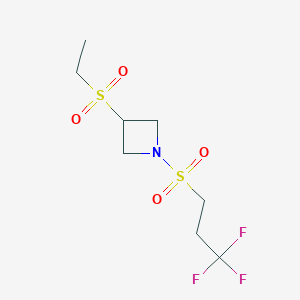
![(Z)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2826574.png)
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2826579.png)
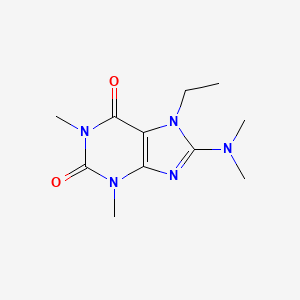
![4-acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2826582.png)